molecular formula C21H15N3O7 B11550815 4-[(E)-[(2-Methoxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate

4-[(E)-[(2-Methoxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate

Cat. No.: B11550815
M. Wt: 421.4 g/mol
InChI Key: TWCDSZWOKCAVJY-UHFFFAOYSA-N
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Description

4-[(E)-[(2-Methoxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate is a complex organic compound that features a combination of aromatic rings, nitro groups, and imine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-Methoxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate typically involves a multi-step process. One common method includes the condensation of 2-methoxybenzaldehyde with 4-aminophenol to form the imine intermediate. This intermediate is then reacted with 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-Methoxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.

    Reduction: Formation of 3,5-diaminobenzoate derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

4-[(E)-[(2-Methoxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-Methoxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate involves its interaction with specific molecular targets. The imine functionality allows it to form Schiff bases with primary amines, which can lead to the formation of stable complexes. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(2-Methoxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate is unique due to the presence of both imine and nitro functionalities, which provide a diverse range of reactivity and potential applications. The combination of these groups allows for unique interactions with biological targets and the formation of complex materials.

Properties

Molecular Formula

C21H15N3O7

Molecular Weight

421.4 g/mol

IUPAC Name

[4-[(2-methoxyphenyl)iminomethyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C21H15N3O7/c1-30-20-5-3-2-4-19(20)22-13-14-6-8-18(9-7-14)31-21(25)15-10-16(23(26)27)12-17(11-15)24(28)29/h2-13H,1H3

InChI Key

TWCDSZWOKCAVJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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